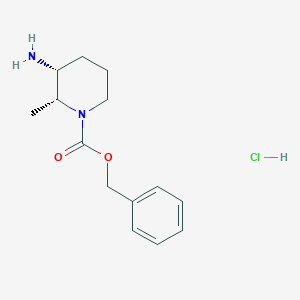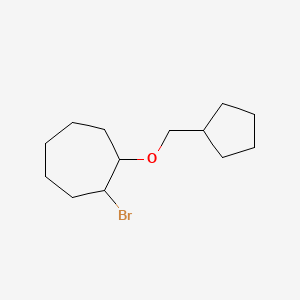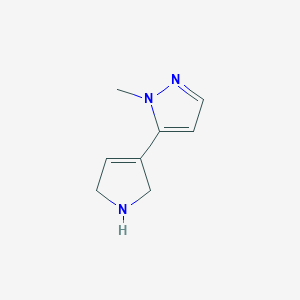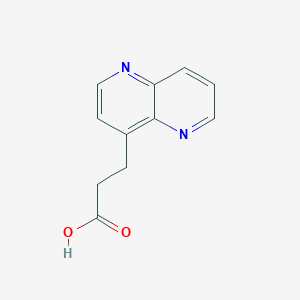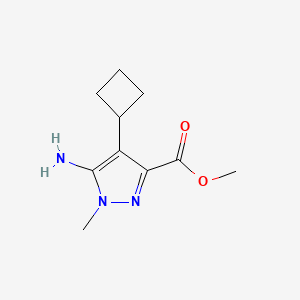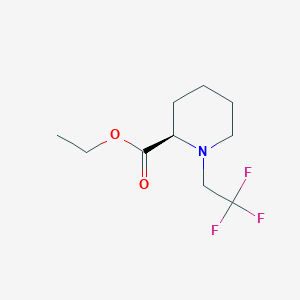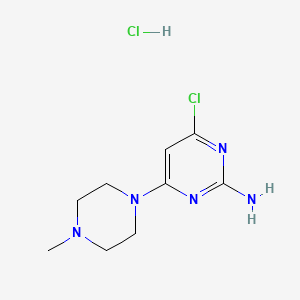
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride is a chemical compound with the molecular formula C9H14ClN5. It is a derivative of pyrimidine and piperazine, and it is often used in scientific research due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride typically involves the reaction of 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or chromatography . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical products and intermediates
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor binding, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride can be compared with other similar compounds, such as:
- 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidin-2-amine
- This compound hydrate
- 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
These compounds share similar chemical structures but may differ in their specific functional groups or physical properties. The uniqueness of this compound lies in its specific combination of pyrimidine and piperazine moieties, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H15Cl2N5 |
|---|---|
Molekulargewicht |
264.15 g/mol |
IUPAC-Name |
4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C9H14ClN5.ClH/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8;/h6H,2-5H2,1H3,(H2,11,12,13);1H |
InChI-Schlüssel |
ANNGRMPYRQRFDK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC(=NC(=N2)N)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



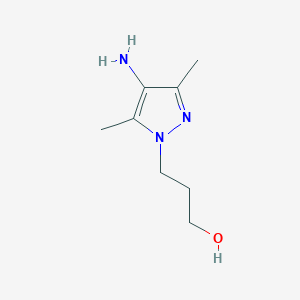
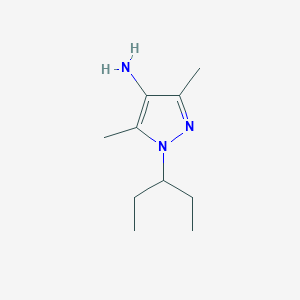

![1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074431.png)
